molecular formula C6H14ClN B2439748 (R)-1-Cyclopropylpropan-1-amine hydrochloride CAS No. 677742-41-5

(R)-1-Cyclopropylpropan-1-amine hydrochloride

Cat. No. B2439748
CAS RN: 677742-41-5
M. Wt: 135.64
InChI Key: KTMLAWBZUWUSDP-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Cyclopropylpropan-1-amine hydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a chiral amine that has a cyclopropyl group attached to the alpha carbon atom. This compound has been shown to have a variety of important biological effects, making it a useful tool for studying the mechanisms of action of various drugs and neurotransmitters.

Scientific Research Applications

Ring-Opening of Activated Cyclopropanes

Lifchits and Charette (2008) developed a mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates using amine nucleophiles. This reaction preserves the enantiomeric purity from cyclopropane to the acyclic product, demonstrating a method for synthesizing compounds like dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Biocatalytic Synthesis

In 2016, Hugentobler et al. explored biocatalytic routes for synthesizing a key building block for the anti-thrombotic agent ticagrelor. This study emphasizes the application of cyclopropyl amine in biocatalysis for pharmaceutical synthesis (Hugentobler et al., 2016).

Preparation of Hydrochlorides

Kozhushkov et al. (2010) reported the preparation of new hydrochlorides, including 1-ethynylcyclopropylamine, from cyclopropylacetylene. This demonstrates the application of such compounds in synthesizing various derivatives for research purposes (Kozhushkov et al., 2010).

Analytical Reagent for Enantiomer Determination

Simonato et al. (2001) evaluated the use of cobalt(III) tetramethylchiroporphyrin as an analytical reagent for determining the enantiomer composition of primary amines and aziridines, indicating the relevance of cyclopropyl amines in analytical chemistry (Simonato et al., 2001).

Helix Induction in Polymers

Maeda et al. (2004) studied the mechanism of helix induction in stereoregular poly((4-carboxyphenyl)acetylene) by chiral amines. This research highlights the role of cyclopropyl amines in inducing helical structures in polymers, relevant to materials science (Maeda et al., 2004).

Catalysts in Organic Synthesis

Guo et al. (2019) investigated Ru/Nb2O5 catalysts for the reductive amination of cyclopentanone, underlining the importance of cyclopropyl amines in catalytic processes for organic synthesis (Guo et al., 2019).

Asymmetric Photocyclization

Koshima et al. (2005) accomplished absolute asymmetric photocyclization using isopropylbenzophenone derivatives, where chiral amines, including cyclopropyl variants, played a crucial role (Koshima et al., 2005).

properties

IUPAC Name

(1R)-1-cyclopropylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLAWBZUWUSDP-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cyclopropylpropan-1-amine hydrochloride

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